Thermal Radical Initiation Temperature Reduction: Dicyclohexyl vs. Phenyl-Functionalized Analogs
Dicyclohexyl ketone-derived initiators demonstrate a lower thermal radical generation threshold compared to structurally analogous initiators containing aromatic phenyl rings. In a head-to-head evaluation of three O-imino isourea-based radical initiators, DicyheDCC (incorporating two cyclohexyl groups) exhibited a radical initiation peak temperature (Tpeak) of 82°C, which was lower than the temperature required for initiators containing phenyl substituents [1]. DFT simulations attributed this difference to the lower enthalpy contribution of aliphatic cyclohexyl rings versus aromatic phenyl rings on N-O bond cleavage energetics [1].
| Evidence Dimension | Thermal radical initiation peak temperature (Tpeak) |
|---|---|
| Target Compound Data | Tpeak 82°C (DicyheDCC, derived from dicyclohexyl ketone architecture) |
| Comparator Or Baseline | BnphDCC (two phenyl groups) and CyhephDCC (mixed cyclohexyl/phenyl) |
| Quantified Difference | DicyheDCC exhibited the lowest Tpeak among the three synthesized radical initiators evaluated |
| Conditions | Acryl monomer system under thermal curing conditions; DFT simulation for enthalpy analysis |
Why This Matters
Lower initiation temperature reduces thermal energy input requirements in industrial curing processes, potentially decreasing operational costs and expanding compatibility with temperature-sensitive substrates relative to aromatic ketone-derived alternatives.
- [1] The Polymer Society of Korea. Study on Synthesis and Characterization of Photo- and Thermal Curable Radical Initiators based on O-imino isourea. 2019 Annual Conference Abstract 3PS-40. View Source
